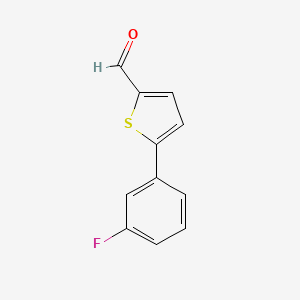

5-(3-Fluorophenyl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTYNYZDGZBISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 3 Fluorophenyl Thiophene 2 Carbaldehyde

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde

The growing emphasis on environmental protection and sustainability has spurred the chemical industry to adopt greener and more efficient synthetic processes. nih.gov The synthesis of complex molecules like this compound is increasingly scrutinized through the lens of green chemistry, which aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. semanticscholar.org This section explores the application of these principles to the synthesis of the target compound, focusing on sustainable methodologies that offer advantages over traditional synthetic routes.

The core tenets of green chemistry provide a framework for developing more environmentally benign chemical processes. semanticscholar.org Key principles relevant to the synthesis of this compound include the use of catalytic reactions, the selection of safer solvents, and the design of energy-efficient processes. A significant advancement in this area is the use of palladium-catalyzed direct C-H arylation, which has emerged as a powerful and sustainable alternative to traditional cross-coupling reactions like Suzuki or Stille couplings for forming C-C bonds between aromatic rings. unito.it

Direct C-H arylation offers intrinsic step- and atom-economy because it circumvents the need to pre-functionalize one of the aromatic starting materials (e.g., as an organoboron or organotin compound), thereby simplifying the synthetic sequence and reducing waste. unito.it Research into the synthesis of related thiophene (B33073) derivatives has demonstrated the feasibility of performing these reactions under green conditions, notably using water as the reaction medium. unito.it The use of water, particularly repurposing industrial wastewater, significantly enhances the sustainability of the process by reducing reliance on volatile and often toxic organic solvents. unito.it

For the synthesis of this compound, a green C-H arylation strategy would involve the direct coupling of thiophene-2-carbaldehyde (B41791) with a 3-fluorophenyl halide. Studies on analogous systems have shown that such reactions can be effectively catalyzed by palladium systems in the presence of a base like potassium carbonate and an additive such as pivalic acid. unito.it Furthermore, optimizing reaction conditions, such as reducing heating time from 20 hours to just 4 hours, can lead to significant energy savings without compromising the yield. unito.it

The "greenness" of a synthetic route can be quantitatively assessed using various metrics. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs to the mass of product, are widely used in the pharmaceutical and chemical industries. semanticscholar.org A lower E-Factor and PMI indicate a more sustainable and efficient process.

The following interactive table compares a hypothetical traditional synthesis (e.g., Suzuki coupling) with a green direct C-H arylation approach for producing this compound, highlighting the advantages of the sustainable methodology.

| Feature | Traditional Synthesis (Suzuki Coupling) | Green Methodology (Direct C-H Arylation) | Green Advantage |

| Key Reagents | Thiophene-2-boronic acid, 3-Fluorobromobenzene | Thiophene-2-carbaldehyde, 3-Fluorobromobenzene | Avoids synthesis of organoboron reagent, improving atom economy. |

| Solvent | Organic Solvents (e.g., Toluene, THF, Dioxane) | Water (including potential for wastewater) unito.it | Eliminates toxic and volatile organic solvents. |

| Byproducts | Boronic acid derivatives, stoichiometric inorganic salts | Water, reusable inorganic salts | Generates significantly less hazardous waste. |

| Number of Steps | Often requires pre-synthesis of the boronic acid | Direct one-pot coupling unito.it | Higher step-economy, reducing time and resources. |

| Energy Consumption | Typically requires prolonged heating nih.gov | Optimized to shorter reaction times (e.g., 4 hours) unito.it | Lower energy demand. |

| Theoretical PMI | High | Low | Significantly less overall mass used per kg of product. |

Chemical Transformations and Reactivity Profile of 5 3 Fluorophenyl Thiophene 2 Carbaldehyde

Reactions at the Carbaldehyde Group of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde

The aldehyde group is the most reactive site for nucleophilic attack and redox transformations. Its electrophilic carbon is susceptible to a variety of nucleophiles, and the carbon-hydrogen bond can be readily oxidized or reduced.

Nucleophilic Additions and Condensation Reactions

The carbaldehyde moiety of this compound readily participates in nucleophilic addition and condensation reactions, which are cornerstone transformations for carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing active methylene (B1212753) groups. While specific studies on this compound are not prevalent, the reactivity of analogous 5-arylthiophene-2-carbaldehydes suggests a high propensity for this transformation. For instance, condensation with active methylene compounds like malononitrile (B47326) or 2,4-thiazolidinedione (B21345) typically proceeds in the presence of a mild base to yield the corresponding arylidene derivatives. rsc.org These products are often valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction employs a phosphonium (B103445) ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. For 5-aryl-2-formylthiophenes, the Wittig reaction can be used to synthesize various vinyl-thiophene derivatives, which are important precursors for polymers and other complex organic molecules. researchgate.net The stereochemical outcome of the reaction (E or Z alkene) is dependent on the stability of the ylide used. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | 2-(5-(3-Fluorophenyl)thiophen-2-yl)methylene)malononitrile |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 2-((E/Z)-alkenyl)-5-(3-fluorophenyl)thiophene |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The oxidation state of the aldehyde carbon can be easily modified through standard oxidation and reduction protocols.

Oxidation: The aldehyde group can be smoothly oxidized to a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in acidic or basic media, or chromium-based reagents, are effective for this transformation. For the analogous 5-phenylthiophene-2-carbaldehyde (B91291), oxidation with KMnO₄ affords 5-phenylthiophene-2-carboxylic acid in high yield. The resulting 5-(3-Fluorophenyl)thiophene-2-carboxylic acid is a stable compound and serves as a key intermediate for the synthesis of amides, esters, and other acid derivatives. wikipedia.org

Reduction: The reduction of the aldehyde to a primary alcohol is a facile and high-yielding reaction. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering excellent chemoselectivity by reducing the aldehyde without affecting other potentially reducible groups like the aromatic rings. numberanalytics.comcommonorganicchemistry.comugm.ac.idlibretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol, yielding (5-(3-Fluorophenyl)thiophen-2-yl)methanol. youtube.com This alcohol can then be used in subsequent reactions, such as ether or ester formation.

| Transformation | Reagent(s) | Product | Typical Yield (Analog) |

| Oxidation | KMnO₄, H⁺/H₂O | 5-(3-Fluorophenyl)thiophene-2-carboxylic acid | 90% |

| Reduction | NaBH₄, EtOH | (5-(3-Fluorophenyl)thiophen-2-yl)methanol | 82% |

Formation of Imines, Oximes, Hydrazones, and Related Derivatives

Condensation of the aldehyde with nitrogen-based nucleophiles provides access to a variety of derivatives with a C=N double bond, which are important in medicinal chemistry and as synthetic intermediates.

Imines (Schiff Bases): The reaction with primary amines, typically under mild acidic catalysis, leads to the formation of imines. This condensation is generally reversible and is driven to completion by the removal of water.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This transformation is a standard method for the characterization and protection of aldehydes.

Hydrazones: Hydrazones are formed through the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). dergipark.org.trmdpi.commdpi.com These derivatives are often crystalline solids and have found extensive use as intermediates and as biologically active molecules. For example, the closely related 5-(4-fluorophenyl)thiophene-2-carbaldehyde (B3119299) has been condensed with aminoguanidine (B1677879) to form guanylhydrazones, which were investigated for their biological activities.

Reactions Involving the Thiophene (B33073) Ring System of this compound

The thiophene ring, while aromatic, exhibits reactivity that is distinct from benzene (B151609), often being more susceptible to electrophilic attack and readily undergoing metalation.

Electrophilic Aromatic Substitution (EAS) Reactivity and Direct Functionalization

In this compound, the 2- and 5-positions of the thiophene ring are substituted. The formyl group at the 2-position is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the 4-position. The 5-aryl group's influence is more complex, but substitution is generally expected to occur at the vacant 3- or 4-positions.

Bromination and Nitration: Studies on the analogous 5-phenylthiophene-2-carbaldehyde show that electrophilic substitution occurs regioselectively. Bromination with bromine and a Lewis acid catalyst (FeCl₃) introduces a bromine atom at the 3-position. Similarly, nitration with a mixture of nitric and sulfuric acid also results in substitution at the 3-position. This suggests that for this compound, electrophilic attack would likely favor the 3-position over the 4-position. However, harsh conditions can lead to side reactions; for example, treatment of 5-phenylthiophene-2-carbaldehyde with excess bromine can cause deformylation and further bromination.

| Reaction | Reagents | Expected Product Position |

| Bromination | Br₂, FeCl₃ | 3-Bromo-5-(3-fluorophenyl)thiophene-2-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | 5-(3-Fluorophenyl)-3-nitrothiophene-2-carbaldehyde |

Metalation and Lithiation Strategies for Further Thiophene Functionalization

Metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of thiophenes. rsc.org The strategy for this compound must account for the existing substituents.

Thiophene Ring Lithiation: The most acidic protons on a thiophene ring are at the α-positions (2 and 5). Since these are blocked, direct deprotonation with a strong base like n-butyllithium (n-BuLi) would be expected to occur at one of the β-positions (3 or 4). Subsequent reaction with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would introduce a new substituent at that position. Studies on related systems, such as N-phenyl-5-propylthiophene-2-carboxamide, show that an amide group at the 2-position can direct lithiation specifically to the 3-position. mdpi.com

Directed ortho-Metalation (DoM): An alternative pathway is Directed ortho-Metalation on the 3-fluorophenyl ring. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org The fluorine atom can act as a weak directing metalation group (DMG), coordinating with the lithium of the organolithium reagent and directing deprotonation to the adjacent ortho-position (the 2-position of the phenyl ring). This would create an aryllithium species that can be trapped with various electrophiles, allowing for functionalization of the phenyl ring while leaving the thiophene core intact. The choice of base and reaction conditions would be critical in determining the selectivity between thiophene C-H and phenyl C-H metalation.

| Compound | Reagent |

| This compound | n-Butyllithium |

| N-phenyl-5-propylthiophene-2-carboxamide | n-Butyllithium |

| 2,5-Dibromothiophene | n-Butyllithium |

| Thiophene-2-carboxylic acid | Lithium diisopropylamide (LDA) |

Ring-Opening and Rearrangement Pathways of the Thiophene Core

The thiophene ring is known for its aromatic stability, which is comparable to that of benzene. Generally, significant energy input is required to disrupt this aromaticity, and therefore, the thiophene core of this compound is expected to be stable under typical organic reaction conditions.

However, certain transformations can lead to rearrangement or ring-opening of arylthiophenes. Photoinduced rearrangement of 2-arylthiophenes to 3-arylthiophenes has been observed, proceeding through a proposed mechanism that involves an interchange of the C2-C3 carbon atoms of the thiophene ring. acs.org While this indicates the possibility of skeletal reorganization, it is a photochemical process and not a general thermal or chemically-catalyzed reaction pathway.

Other types of rearrangements, such as the Newman-Kwart rearrangement, involve the migration of an aryl group, but this is specific to O-aryl thiocarbamates and not directly applicable to the C-C bond between the thiophene and phenyl rings in the target molecule. wikipedia.org Ground-state rearrangement reactions of the thiophene ring itself, without external activating groups or conditions, are not commonly reported due to the inherent stability of the aromatic system.

Ring-opening of the thiophene nucleus typically requires harsh conditions or specific reagents that can overcome its aromatic stabilization energy. While not directly studying this compound, research on related compounds suggests that the thiophene ring is generally robust. For instance, oxidation of the aldehyde group on 5-phenylthiophene-2-carbaldehyde to a carboxylic acid using KMnO4 in acidic conditions proceeds without disruption of the thiophene ring.

It can be inferred that under standard acidic or basic conditions encountered in many organic transformations, the thiophene core of this compound is unlikely to undergo ring-opening or rearrangement. Such transformations would likely require specific and more forcing conditions, such as high-energy photochemical activation or reaction with highly reactive organometallic species.

Reactivity of the Fluorophenyl Moiety in this compound

The 3-fluorophenyl group attached to the thiophene ring introduces another site of potential reactivity, primarily centered around the carbon-fluorine bond and the aromatic ring itself.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine) is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction.

In this compound, the fluorine atom is in the meta position relative to the point of attachment of the thiophene ring. The 5-(2-carbaldehydethienyl) group is generally considered to be electron-withdrawing. This electron-withdrawing effect, transmitted through the bi-aryl system, would decrease the electron density on the fluorophenyl ring, making it more susceptible to nucleophilic attack than an unsubstituted fluorobenzene.

However, the lack of an electron-withdrawing group ortho or para to the fluorine atom means that the activation for a classical SNAr reaction is not optimal. Despite this, SNAr reactions on unactivated or moderately activated fluoroarenes can be achieved under specific conditions, often requiring strong nucleophiles, high temperatures, or specialized catalytic systems. nih.gov For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that the fluorine atom can be displaced by various nucleophiles, with the reaction being facilitated by the strongly electron-withdrawing nitro and pentafluorosulfanyl groups. researchgate.net

The reactivity of this compound in SNAr reactions would likely depend on the nature of the nucleophile and the reaction conditions. Table 1 outlines the expected relative reactivity with different classes of nucleophiles based on general principles of SNAr.

| Nucleophile Class | Example | Expected Reactivity | Plausible Conditions |

| Strong, soft nucleophiles | Thiolates (e.g., NaSPh) | Moderate | Elevated temperatures in a polar aprotic solvent (e.g., DMF, DMSO) |

| Strong, hard nucleophiles | Alkoxides (e.g., NaOMe) | Low to Moderate | High temperatures, possibly with phase-transfer catalysis |

| Neutral nitrogen nucleophiles | Amines (e.g., piperidine) | Low | High temperatures, potentially requiring a catalyst |

| Organometallic reagents | Organolithiums (e.g., n-BuLi) | Possible, but may compete with other reactions | Low temperatures; risk of addition to the aldehyde or metallation of the thiophene ring |

It is important to note that without specific experimental data for this compound, these are predictions based on established trends in SNAr chemistry.

Beyond SNAr, the fluorophenyl moiety can be functionalized through other synthetic strategies. These methods often involve the generation of an organometallic intermediate, which can then react with a variety of electrophiles.

One common approach is directed ortho-metallation (DoM) , where a substituent directs the deprotonation of an adjacent position on the aromatic ring by a strong base, typically an organolithium reagent. In the case of 3-fluorophenyl derivatives, the fluorine atom itself can act as a directing group, facilitating lithiation at the C2 position. However, the presence of the acidic aldehyde proton and the reactive thiophene ring in this compound would complicate this approach. The aldehyde would need to be protected, and the conditions carefully controlled to favor metallation of the phenyl ring over the thiophene ring.

A more viable strategy could involve halogen-metal exchange if a second halogen, such as bromine or iodine, were introduced onto the fluorophenyl ring. For example, if the starting material were 5-(3-fluoro-4-bromophenyl)thiophene-2-carbaldehyde, treatment with an organolithium reagent at low temperature would selectively replace the bromine with lithium, which could then be quenched with an electrophile.

Another powerful method for functionalization is through the formation of a boronic acid or boronic ester . This is typically achieved via a palladium-catalyzed cross-coupling reaction (e.g., Miyaura borylation) of an aryl halide or triflate, or through the lithiation-borylation sequence described above. Once formed, the boronic acid derivative of this compound could participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Table 2 summarizes potential strategies for the functionalization of the fluorophenyl group, assuming the aldehyde group is appropriately protected if necessary.

| Strategy | Intermediate | Subsequent Reaction | Potential Products |

| Directed ortho-Metallation (DoM) | 2-Lithio-3-fluorophenyl derivative | Quenching with electrophiles (e.g., CO₂, I₂, RCHO) | Carboxylic acids, iodides, alcohols |

| Halogen-Metal Exchange (on a di-halogenated precursor) | Lithiated fluorophenyl derivative | Quenching with electrophiles | Various functionalized derivatives |

| Lithiation-Borylation | Boronic ester derivative | Suzuki-Miyaura cross-coupling | Bi-aryl compounds |

| Palladium-catalyzed C-H activation | C-H activated intermediate | Coupling with various partners | Arylated or alkenylated products |

These strategies highlight the synthetic potential of the fluorophenyl moiety for creating more complex molecules derived from this compound.

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies specifically on this compound are not widely available in the current literature. However, the mechanisms of the key transformations discussed can be inferred from studies on analogous systems.

For SNAr reactions , the classical mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. For less activated systems, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single transition state, has also been proposed and computationally studied. nih.gov The exact mechanism for this compound would likely depend on the nucleophile, solvent, and temperature, and could potentially lie on the borderline between a stepwise and a concerted pathway.

The mechanism of directed ortho-metallation involves the coordination of the organolithium base to the directing group (in this case, the fluorine atom), which lowers the kinetic barrier to deprotonation of the adjacent C-H bond. This is a well-established mechanism for the functionalization of substituted arenes.

Mechanistic studies on the palladium-catalyzed functionalization reactions, such as Suzuki-Miyaura coupling or C-H activation, involve complex catalytic cycles with steps of oxidative addition, transmetallation (for cross-coupling), and reductive elimination. The specific ligands on the palladium catalyst play a crucial role in determining the efficiency and selectivity of these transformations.

Advanced Spectroscopic and Structural Elucidation of 5 3 Fluorophenyl Thiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, confirming the connectivity and spatial arrangement of the atoms.

Proton (¹H) NMR Spectral Analysis and Detailed Signal Assignment

The ¹H NMR spectrum of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde is expected to display distinct signals corresponding to the seven protons in the molecule. The aldehyde proton (-CHO) would appear as the most downfield signal, typically a singlet, in the region of δ 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group.

The protons on the thiophene (B33073) ring, being part of an aromatic system, would appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at position 3 (H-3), adjacent to the electron-withdrawing aldehyde group, is expected to be more deshielded than the proton at position 4 (H-4). These two protons would show a characteristic coupling constant (³JHH) of approximately 3.5-4.5 Hz.

The four protons on the 3-fluorophenyl ring would exhibit a more complex pattern due to both proton-proton and proton-fluorine couplings.

H-2' : This proton, ortho to the fluorine atom, would likely appear as a doublet of triplets, deshielded by the fluorine.

H-4' : This proton, para to the fluorine, would likely be a doublet of triplets.

H-5' : This proton, meta to the fluorine atom, is expected to be a triplet of doublets.

H-6' : This proton, ortho to the thiophene substituent, would be a multiplet.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 9.8 – 10.0 | s (singlet) | - |

| H-3 (Thiophene) | 7.7 – 7.9 | d (doublet) | ³JHH ≈ 4.0 |

| H-4 (Thiophene) | 7.3 – 7.5 | d (doublet) | ³JHH ≈ 4.0 |

| H-2' (Phenyl) | 7.4 – 7.6 | dt (doublet of triplets) | - |

| H-4' (Phenyl) | 7.3 – 7.5 | dt (doublet of triplets) | - |

| H-5' (Phenyl) | 7.1 – 7.3 | td (triplet of doublets) | - |

| H-6' (Phenyl) | 7.5 – 7.7 | m (multiplet) | - |

Carbon-13 (¹³C) NMR Chemical Shifts, Multiplicity, and Quaternary Carbon Identification

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show 11 distinct signals for each carbon atom in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around δ 180-185 ppm.

The remaining ten carbons are aromatic and would appear between δ 110-165 ppm. Four of these are quaternary (non-protonated) carbons: C-2, C-5, C-1', and C-3'. The carbon attached to the fluorine (C-3') would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-250 Hz). Other carbons in the fluorophenyl ring will also show smaller C-F couplings (²JCF, ³JCF). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH and quaternary carbons.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal, typically referenced to CFCl₃, would be expected in the range of δ -110 to -115 ppm, characteristic of a fluorine atom on a benzene (B151609) ring. The multiplicity would be a multiplet due to coupling with the ortho (H-2', H-4') and meta (H-5') protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Confirmation

To unequivocally assign all signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It would show correlations between H-3 and H-4 of the thiophene ring and among the coupled protons on the fluorophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the aldehyde proton to C-2 and C-3 of the thiophene ring, and the thiophene protons (H-4) to the phenyl carbon C-1', confirming the connection between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations. It would be used to confirm the conformation, particularly the relative orientation of the two aromatic rings. For instance, a NOESY correlation between the thiophene H-4 and the phenyl H-2' would suggest a specific spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₇FOS), the calculated monoisotopic mass is 206.02016 Da. uni.lu An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm).

Analysis of the fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group as a formyl radical (•CHO) or carbon monoxide (CO), leading to a prominent fragment ion.

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 206.01961 |

| [M+H]⁺ | 207.02744 |

| [M+Na]⁺ | 229.00938 |

| [M+K]⁺ | 244.98332 |

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure, Conformational Analysis, and Intermolecular Interactions

While spectroscopic methods reveal the structure in solution, single-crystal X-ray diffraction provides the definitive solid-state structure. If suitable crystals could be grown, this technique would yield precise data on bond lengths, bond angles, and torsion angles.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as π-π stacking between the aromatic rings, C-H···O interactions involving the aldehyde oxygen, or C-H···F interactions. Understanding these non-covalent forces is essential for correlating the molecular structure with the material's bulk properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Specific Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and characterizing the bonding within this compound. The analysis of vibrational modes is crucial for confirming the molecular structure, which features a thiophene ring substituted with an aldehyde group and a 3-fluorophenyl group. The conjugation between these aromatic systems and the carbonyl group influences the vibrational frequencies of key bonds.

The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to stretching and bending vibrations of its constituent functional groups. The most prominent band is associated with the carbonyl (C=O) stretching of the aldehyde group. For conjugated aldehydes like this one, this band typically appears at a lower wavenumber compared to saturated aliphatic aldehydes due to the delocalization of π-electrons, which weakens the C=O double bond. In similar structures like thiophene-2-carbaldehyde (B41791), this stretching vibration is reported around 1665 cm⁻¹. researchgate.net

Another diagnostic region is for the C-H stretching vibrations. Aromatic C-H stretches from both the phenyl and thiophene rings are expected to appear above 3000 cm⁻¹. vscht.cz The aldehyde C-H stretch is also a key identifier, typically presenting as one or two moderately intense bands in the 2830-2695 cm⁻¹ region. vscht.cz

The presence of the thiophene ring is confirmed by its characteristic ring stretching and C-S stretching vibrations. Thiophene C-C stretching vibrations are typically observed in the 1350-1530 cm⁻¹ range. iosrjournals.org The C-S stretching modes can be found in the region between 600 and 900 cm⁻¹, though their intensity can be weak. iosrjournals.org The C-F bond of the fluorophenyl group gives rise to a strong stretching vibration, typically found in the 1100-1250 cm⁻¹ range. The precise positions of these bands provide insight into the electronic interactions between the different moieties of the molecule.

A detailed assignment of the principal vibrational frequencies, based on data from analogous compounds and theoretical calculations, is presented in the table below.

Table 1: Principal Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Medium-Weak | Aromatic C-H Stretching (Phenyl & Thiophene) |

| ~2820, ~2730 | Medium | Aldehyde C-H Stretching |

| ~1665 | Strong | C=O Stretching (Aldehyde) |

| ~1580 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1470, ~1430 | Medium | C=C Aromatic Ring Stretching |

| ~1230 | Strong | C-F Stretching |

| ~1190 | Medium | C-C Stretching (Inter-ring) |

| ~1080 | Medium | C-H in-plane bending |

| ~820 | Medium | C-H out-of-plane bending |

| ~780 | Medium | C-S Stretching (Thiophene Ring) |

Electronic Spectroscopy (UV-Vis) for Investigation of Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is employed to investigate the electronic transitions within this compound. The molecule possesses an extended π-conjugated system, which includes the phenyl ring, the thiophene ring, and the carbonyl group. This extensive conjugation is expected to give rise to intense absorption bands in the UV-Vis region.

The spectrum is primarily defined by two types of electronic transitions: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-intensity (large molar absorptivity, ε) and are responsible for the main absorption bands in conjugated systems. researchgate.net For this compound, these transitions are associated with the entire conjugated backbone and can be described as intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-rich thiophene and phenyl rings (donor) to the electron-withdrawing aldehyde group (acceptor). researchgate.net This ICT character significantly lowers the energy required for the transition, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). diva-portal.org

The n→π* transitions involve the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. youtube.com These transitions are symmetry-forbidden and thus have a much lower intensity (small ε value) compared to π→π* transitions. They typically appear as a weak shoulder or a separate band at a longer wavelength than the primary π→π* bands.

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the ground state and excited state differently, leading to shifts in λmax. biointerfaceresearch.com For instance, n→π* transitions often experience a hypsochromic (blue) shift in polar solvents.

Table 2: Expected UV-Vis Absorption Data and Electronic Transition Assignments for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition Assignment |

| ~320-350 | > 15,000 | Non-polar (e.g., Hexane) | π→π* (Intramolecular Charge Transfer) |

| ~380-410 | < 1,000 | Non-polar (e.g., Hexane) | n→π* |

Computational and Theoretical Chemistry Studies of 5 3 Fluorophenyl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-(3-Fluorophenyl)thiophene-2-carbaldehyde, DFT would be the standard approach to determine its fundamental chemical properties.

Optimized Geometries and Conformational Analysis of the Compound

A full conformational analysis would involve calculating the molecule's energy as a function of the torsional angle between the thiophene (B33073) and the 3-fluorophenyl rings. This would identify the most stable (lowest energy) conformation, providing precise data on bond lengths, bond angles, and dihedral angles. However, specific optimized coordinate files or data tables for this compound are not present in the surveyed literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Electrostatic Potential Surfaces)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior and reactivity. The energy gap between these orbitals indicates the chemical stability of the molecule. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. While these analyses are standard, specific energy values (in eV) and MEP maps for this compound have not been published.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Theoretical calculations can predict various spectra, which are invaluable for experimental characterization.

NMR: Gauge-Including Atomic Orbital (GIAO) DFT methods are used to predict ¹H and ¹³C NMR chemical shifts.

UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.

IR: DFT calculations can predict the vibrational frequencies, providing a theoretical infrared spectrum that helps in identifying functional groups.

No specific predicted spectral data for this compound could be located.

Fukui Functions and Prediction of Reactive Sites (Electrophilic/Nucleophilic)

Fukui functions are used within DFT to identify the atoms in a molecule that are most susceptible to electrophilic or nucleophilic attack. This analysis provides a more quantitative prediction of reactivity than MEP maps alone. Published Fukui function analysis for this compound is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

MD simulations model the physical movement of atoms and molecules over time. A simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior, conformational flexibility, and how it interacts with surrounding solvent molecules through, for example, hydrogen bonding. Such simulation studies, including analyses like radial distribution functions, have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Potential Biological Activity

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wjpls.orgresearchgate.net Pharmacophore modeling identifies the essential 3D arrangement of functional groups necessary for biological activity. researchgate.netnih.gov

While numerous QSAR and pharmacophore studies have been conducted on broader classes of thiophene derivatives for various targets (e.g., anticancer, antimicrobial), a specific model or study that includes this compound and details its potential biological activity based on these computational methods could not be found in the existing literature. wjpls.orgresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states that are often difficult to observe experimentally. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer its likely reactivity and the nature of its transition states by examining computational studies of analogous reactions involving thiophene-2-carbaldehydes and other aromatic aldehydes. These studies provide a framework for understanding the potential reaction pathways of this compound.

A prominent reaction for aldehydes like this compound is the Wittig reaction, which converts the carbonyl group into an alkene. Computational studies using DFT have been instrumental in refining the understanding of the Wittig reaction mechanism. acs.org The reaction proceeds through the formation of an oxaphosphetane intermediate via a [2+2] cycloaddition between the aldehyde and a phosphorus ylide. organic-chemistry.org The stereochemical outcome of the reaction, leading to either the Z or E alkene, is determined by the energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. For non-stabilized ylides, the reaction is typically under kinetic control, and computational models have shown that the transition state leading to the cis-oxaphosphetane is often favored, resulting in the Z-alkene. researchgate.net Conversely, for stabilized ylides, the reaction can be reversible, and the more thermodynamically stable trans-oxaphosphetane is formed, leading to the E-alkene. organic-chemistry.org DFT calculations can map the potential energy surface of this reaction, identifying the structures and energies of the reactants, transition states, intermediates, and products.

The Vilsmeier-Haack reaction is another relevant transformation, used for the formylation of electron-rich aromatic rings. While our subject compound is already an aldehyde, understanding the reverse or related reactions is computationally feasible. The mechanism involves the formation of the Vilsmeier reagent, an electrophilic iminium species, which then attacks the aromatic ring. organic-chemistry.org Kinetic and computational studies on the formylation of thiophene derivatives have provided insights into the electrophilic substitution mechanism and the relative reactivity of different positions on the thiophene ring. scirp.org

Furthermore, the Knoevenagel condensation is a classic reaction of aldehydes with active methylene (B1212753) compounds to form a new carbon-carbon double bond. researchgate.net Theoretical studies on the Knoevenagel condensation can elucidate the role of catalysts, which are often bases, in activating the methylene compound. nih.gov The reaction mechanism involves the formation of a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product. nih.gov DFT calculations can model the energetics of each step, including the initial deprotonation, the nucleophilic attack, and the final elimination of a water molecule, providing a detailed picture of the reaction coordinate.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical but plausible relative energies for key steps in the Wittig and Suzuki reactions, based on computational studies of analogous systems.

Table 1: Illustrative Calculated Relative Energies for a Hypothetical Wittig Reaction of this compound with a Non-Stabilized Ylide

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Separated aldehyde and ylide |

| TS_cis | +5.2 | Transition state to cis-oxaphosphetane |

| cis-Oxaphosphetane | -25.8 | Intermediate |

| TS_trans | +7.1 | Transition state to trans-oxaphosphetane |

| trans-Oxaphosphetane | -23.5 | Intermediate |

| Products (Z-alkene + Ph3PO) | -45.0 | Final products |

Note: These values are hypothetical and serve to illustrate the typical energy profile determined through DFT calculations for a kinetically controlled Wittig reaction.

Table 2: Illustrative Calculated Free Energy Profile for a Hypothetical Suzuki Coupling of a Bromo-analogue of this compound

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Oxidative Addition TS | +15.5 |

| 2 | Oxidative Addition Product | -5.0 |

| 3 | Transmetalation TS | +18.2 |

| 4 | Transmetalation Intermediate | +2.1 |

| 5 | Reductive Elimination TS | +12.7 |

| 6 | Products | -30.0 |

Note: These values are hypothetical and represent a typical free energy profile for a Suzuki coupling reaction as elucidated by DFT calculations, highlighting the rate-determining transmetalation step.

These examples underscore the capability of computational chemistry to provide deep mechanistic insights and quantitative data that complement experimental studies, even for compounds where direct computational research has not yet been published.

Advanced Research Applications of 5 3 Fluorophenyl Thiophene 2 Carbaldehyde and Its Derivatives

Applications in Medicinal Chemistry Research (Focus on Design Principles and In Vitro Mechanisms)

The 5-(3-fluorophenyl)thiophene-2-carbaldehyde scaffold serves as a valuable starting point for the development of new therapeutic agents. The aldehyde group is a versatile functional handle that allows for a wide range of chemical modifications to produce a library of derivatives, while the fluorinated phenylthiophene core provides a key structural motif for interaction with biological targets.

Design and Synthesis of Novel Bioactive Analogs

The synthesis of novel bioactive analogs from this compound often involves the chemical transformation of the aldehyde group into other functional moieties such as imines, oximes, hydrazones, and carboxamides. These reactions allow for the introduction of diverse substituents that can modulate the compound's physicochemical properties and biological activity. For instance, condensation of the aldehyde with various amines can yield Schiff bases, which are known to possess a wide range of pharmacological activities. smolecule.com

Furthermore, the thiophene (B33073) core can be synthesized through various methods, such as the Gewald reaction, which allows for the introduction of different substituents on the thiophene ring, providing another avenue for creating diverse analogs. mdpi.com Thiophene-2-carboxamide derivatives, for example, have been synthesized and shown to possess significant biological activities. nih.govresearchgate.net The synthesis of these analogs is crucial for exploring their potential as therapeutic agents.

Enzyme Inhibition Studies and Target Specificity (in vitro)

Derivatives of phenylthiophene scaffolds have been investigated as inhibitors of various enzymes. For instance, thiophene-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.govmdpi.combohrium.com The design of these inhibitors often involves modifying the core structure to enhance binding to the enzyme's active site.

Thiophene carboxamide derivatives have also emerged as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. rsc.orgnih.govmdpi.com For example, certain thiophene-3-carboxamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The in vitro evaluation of these compounds typically involves assays to determine their half-maximal inhibitory concentration (IC50) against the target enzyme.

Table 1: In Vitro Enzyme Inhibition by Thiophene Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiophene Chalcones-Coumarin | Acetylcholinesterase (AChE) | 0.42 - 1.296 | nih.govbohrium.com |

| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 | 0.191 | nih.gov |

| Trisubstituted thiophene-3-carboxamide selenide derivative (16e) | EGFR Kinase | 0.094 | rsc.org |

| Ortho-amino thiophene carboxamide (5) | VEGFR-2 | 0.59 | semanticscholar.org |

| Ortho-amino thiophene carboxamide (21) | VEGFR-2 | 1.29 | semanticscholar.org |

This table presents data for thiophene derivatives structurally related to this compound to illustrate their potential as enzyme inhibitors.

Receptor Binding Affinity Investigations (in vitro)

The 5-phenylthiophene scaffold has been incorporated into molecules designed to bind with high affinity to specific biological receptors. For example, thienylpyrazoloquinolines have been synthesized and shown to possess high affinity for benzodiazepine receptors, with Ki values in the nanomolar range. ebi.ac.uk Similarly, fluorinated xanthine derivatives incorporating a thiophene moiety have demonstrated high binding affinity for the adenosine A2B receptor. mdpi.com

The presence and position of the fluorine atom on the phenyl ring can significantly influence receptor binding affinity. nih.gov In vitro binding assays, such as radioligand binding assays, are essential for determining the affinity (Ki) and selectivity of these compounds for their target receptors.

Table 2: In Vitro Receptor Binding Affinity of Thiophene Derivatives

| Compound Class | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Thienylpyrazoloquinolines | Benzodiazepine Receptors | 0.3 - 2.6 | ebi.ac.uk |

| Fluorinated Xanthine Derivative (5) | Adenosine A2B Receptor | 9.97 | mdpi.com |

This table showcases the receptor binding affinities of thiophene-containing molecules, highlighting the potential of the this compound scaffold in designing potent receptor ligands.

Structure-Activity Relationship (SAR) Exploration for Molecular Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on their biological activity. Key areas for modification include:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly affect activity. For example, the position of the fluorine atom (ortho, meta, or para) can influence binding affinity and selectivity. nih.gov

The Thiophene Ring: Substitution on the thiophene ring can also modulate activity.

The Aldehyde Group: Conversion of the aldehyde to other functional groups, such as carboxamides or chalcones, can dramatically alter the biological profile of the molecule. nih.gov

Through SAR exploration, researchers can identify the key structural features required for potent and selective biological activity, leading to the design of optimized drug candidates. nih.gov

Development of Novel Therapeutic Scaffolds and Lead Identification Strategies

The 5-phenylthiophene moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to develop ligands for a variety of biological targets. nih.gov The versatility of the this compound core makes it an excellent starting point for lead identification programs. researchgate.netresearchgate.netekb.eg By creating a library of diverse derivatives and screening them against a panel of biological targets, new lead compounds with novel mechanisms of action can be discovered. The inherent drug-like properties of the thiophene scaffold, combined with the modulatory effects of the fluorophenyl group, provide a strong foundation for the development of new therapeutic agents for a wide range of diseases. mdpi.com

Role in Material Science Research

The unique electronic properties of the 5-phenylthiophene core, enhanced by the presence of a fluorine atom, make this compound and its derivatives promising building blocks for advanced materials. smolecule.com The aldehyde functionality allows for its incorporation into larger conjugated systems, such as polymers and covalent organic frameworks (COFs). ossila.com

Derivatives of 5-phenylthiophene-2-carbaldehyde (B91291) have also been explored as fluorescent probes and materials for organic light-emitting diodes (OLEDs). The triphenylamine-thiophene conjugated system, for instance, has been used to create fluorescent probes for the detection of specific ions. ossila.com The tunability of the electronic and photophysical properties of these materials through chemical modification makes them highly attractive for a variety of optoelectronic applications.

Precursors for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Solar Cells)

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport capabilities and tunable electronic structures. nih.govjuniperpublishers.com The incorporation of a fluorophenyl group, as seen in this compound, can enhance the electronic properties of the resulting materials, making them particularly interesting for various devices. smolecule.com

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing heteroarenes are extensively investigated as electron-rich components in materials for OLEDs. researchgate.net Derivatives of phenylthiophene aldehydes can be used to synthesize donor-π-acceptor (D-π-A) type molecules, which are highly effective emitters. beilstein-journals.org The aldehyde group can be readily converted into a π-conjugated bridge, linking the electron-donating thiophene-phenyl core to an electron-accepting unit. This molecular design is crucial for achieving efficient electroluminescence. For instance, a D-π-A compound incorporating a thieno[3,2-b]thiophene linker has been successfully used as an emitter in a solution-processed OLED, demonstrating high efficiency and performance. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are among the most promising semiconductors for OFETs. juniperpublishers.com The planarity and potential for strong π-π intermolecular interactions in materials derived from this compound facilitate efficient charge carrier transport. juniperpublishers.com The introduction of fluorine atoms can influence the molecular packing and energy levels (LUMO, HOMO), which are critical parameters for transistor performance.

| Device Type | Role of Thiophene-Based Unit | Potential Contribution of 3-Fluorophenyl Group |

| OLED | Forms the core of the emissive layer material. beilstein-journals.org | Modulates emission color and electronic properties. smolecule.com |

| OFET | Acts as the semiconductor for charge transport. juniperpublishers.com | Influences molecular packing and charge carrier mobility. |

| OSC | Serves as the electron donor (p-type) material. rsc.org | Enhances light absorption and tunes energy levels. |

Monomers for Polymer Synthesis with Tunable Optoelectronic Properties

The aldehyde functionality of this compound makes it a valuable monomer for synthesizing conjugated polymers through condensation polymerization reactions, such as the Knoevenagel or Wittig reactions. This allows for the incorporation of the fluorinated phenylthiophene unit into a long polymer chain, creating materials with tailored optoelectronic properties.

By reacting the carbaldehyde with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326) derivatives), the π-conjugation of the system can be extended, leading to polymers with smaller bandgaps. This is a key strategy for tuning the absorption and emission spectra of the resulting materials. A new class of semiconducting materials has been synthesized by integrating thiophene-based side groups onto a polyphosphazene backbone, demonstrating that the optoelectronic properties can be modulated through chemical modifications. researchgate.net The ability to alter the molecular structure by varying substituents on the thiophene or phenyl rings provides a powerful tool for creating polymers with specific light absorption ranges, fluorescence colors, and charge transport characteristics for applications in organic electronics. researchgate.net

Development of Luminescent Materials and Fluorescent Probes

Thiophene derivatives are particularly attractive for applications as luminescent materials due to their high quantum yields and structural versatility. researchgate.net The combination of the thiophene and fluorophenyl groups in this compound forms a fluorophore that can be further functionalized.

The aldehyde group can be used to link the core fluorophore to other molecular units to create advanced materials. For example, derivatives have been used to construct probes with aggregation-induced emission (AIE) characteristics. ossila.com AIE luminogens are highly fluorescent in an aggregated state or solid form, which is advantageous for applications in solid-state lighting and bio-imaging. A triphenylamine-thiophene conjugated probe derived from a similar aldehyde was developed for the detection of cyanide ions, showing a distinct colorimetric and fluorescent response. ossila.com The development of fluorescent probes for detecting environmentally and biologically significant species like thiophenol is an active area of research, where molecular design is used to achieve high sensitivity and selectivity. nih.gov

| Application | Key Feature | Role of this compound |

| Luminescent Materials | High fluorescence quantum yield. researchgate.net | Serves as the core fluorophore. |

| Fluorescent Probes | Selective interaction with analytes. nih.gov | Provides a reactive site (aldehyde) for attaching recognition units. |

| AIEgens | Aggregation-induced emission. ossila.com | Acts as a building block for larger AIE-active molecules. |

Applications in Catalysis Research

The unique structure of this compound allows it to be explored in different areas of catalysis.

The aldehyde group can be readily converted into an imine (Schiff base) through condensation with a primary amine. If a molecule containing a primary amine and another coordinating group is used, the resulting Schiff base can act as a bidentate or multidentate ligand for transition metal ions. The thiophene sulfur atom can also participate in coordination with certain metals. These metal complexes can then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, oxidations, or reductions. For instance, Schiff base ligands prepared from 2-thiophenecarboxaldehyde have been used to synthesize transition metal complexes with demonstrated biological and catalytic potential.

While not extensively documented for this specific compound, aromatic aldehydes can participate in certain organocatalytic reactions. The aldehyde group can be involved in transformations like the benzoin condensation or as a substrate in reactions catalyzed by chiral secondary amines (e.g., asymmetric Michael additions). Furthermore, the core structure could be modified to create a bifunctional organocatalyst. For example, asymmetric organocatalytic sulfa-Michael additions have been carried out using various bifunctional organocatalysts to synthesize polyfunctional tetrahydrothiophenes, highlighting the utility of related starting materials in developing catalytic asymmetric methods. metu.edu.tr

Chemo/Biosensor Development (Research-Oriented Design and Principle)

Thiophene-based compounds are extensively used in the development of chemosensors for detecting analytes such as metal ions and organic molecules. nih.gov The sensing mechanism often relies on a change in the fluorescence or absorption properties of the thiophene fluorophore upon interaction with the target analyte.

The this compound scaffold is an excellent platform for designing such sensors. The aldehyde group provides a convenient point of attachment for a receptor unit that can selectively bind to a specific analyte. nih.gov For example, a receptor for a metal ion could be synthesized by converting the aldehyde into a Schiff base with coordinating groups. Upon binding of the metal ion to the receptor, the electronic properties of the entire conjugated system are perturbed, leading to a measurable optical response (e.g., fluorescence quenching or enhancement). This principle has been used to design thiophene-derivatized rhodamine chemosensors for Hg²⁺ detection, where the metal-induced ring-opening of a spirolactam results in a dramatic colorimetric and fluorescent signal. nih.gov Similarly, carbazole-extended thiophene molecules have been designed as "turn-off" fluorescent sensors for toxic Au³⁺ ions. dtu.dk

Agrochemical Research (Focus on design, target interaction, in vitro studies)

Design of Thiophene-Based Agrochemicals

The design of agrochemicals often involves the strategic combination of different chemical moieties to enhance biological activity and selectivity. Thiophene-based molecules are recognized as important building blocks in the development of agrochemicals. The core scaffold of arylthiophene-2-carbaldehyde is a versatile starting point for creating a diverse range of derivatives.

In the design of novel fungicides, researchers have focused on creating derivatives of thiophene-2-carbaldehyde (B41791) that can act as inhibitors of crucial fungal enzymes. One key target is succinate dehydrogenase (SDH) , an enzyme complex involved in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.govacs.org Inhibition of SDH disrupts fungal respiration, leading to cell death. The design strategy often involves linking the thiophene core to other heterocyclic structures, such as pyrazole-furan/thiophene carboxamides, to create potent SDH inhibitors. acs.org

For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been designed and synthesized with the aim of developing new SDH inhibitors. nih.gov This approach highlights the importance of the thiophene scaffold as a foundational element in the rational design of fungicides with a specific mode of action.

Target Interaction

The efficacy of an agrochemical is fundamentally linked to its interaction with a specific biological target within the pest or pathogen. For thiophene-based fungicides, a primary target that has been extensively studied is succinate dehydrogenase (SDH) . nih.govacs.org The carboxamide group in many thiophene-based fungicides is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH complex. nih.gov

Molecular modeling and docking studies play a significant role in understanding these interactions. For example, in the case of pyrazole-furan/thiophene carboxamide hybrids, molecular dynamics simulations have shown that these compounds can have a stronger affinity for SDH than some commercial fungicides. acs.org These studies help in visualizing how the molecule fits into the active site of the enzyme and which amino acid residues are critical for binding. This detailed understanding of target interaction is vital for the optimization of lead compounds to improve their efficacy and selectivity.

In Vitro Studies

In vitro studies are essential for the preliminary evaluation of the biological activity of newly synthesized compounds. These assays provide data on the efficacy of the compounds against target organisms under controlled laboratory conditions.

In the context of fungicidal research, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been screened for their in vitro antifungal activity against a panel of seven phytopathogenic fungi. Several of these compounds demonstrated significant activity, with some showing remarkable efficacy against Sclerotinia sclerotiorum, a widespread plant pathogen. nih.gov

Similarly, a series of pyrazole-furan/thiophene carboxamide hybrids were evaluated for their antifungal activity against several fungal species, including Botrytis cinerea and Pyricularia oryzae. A number of these compounds exhibited outstanding inhibitory activity, in some cases surpassing that of the commercial fungicide fluxapyroxad. acs.org

While direct in vitro agrochemical screening data for this compound is not prominently available, a study on a series of 4-arylthiophene-2-carbaldehydes, which are structural analogs, evaluated their biological activities. Although this particular study focused on antibacterial and other non-agrochemical properties, it demonstrates the methodology for screening such compounds and underscores the biological potential of this chemical class. nih.gov

The following table summarizes the in vitro fungicidal activity of some representative thiophene carboxamide derivatives, highlighting their potential as agrochemical candidates.

| Compound ID | Target Fungus | EC₅₀ (μg/mL) | Reference Fungicide | EC₅₀ (μg/mL) |

| 5j | Botrytis cinerea | 0.540 | Fluxapyroxad | 0.791 |

| 5k | Botrytis cinerea | 0.676 | Fluxapyroxad | 0.791 |

| 5l | Botrytis cinerea | 0.392 | Fluxapyroxad | 0.791 |

Table 1: In Vitro Antifungal Activity of Thiophene Carboxamide Derivatives acs.org

This data clearly indicates that derivatives of the thiophene scaffold can exhibit potent fungicidal properties, suggesting that derivatives of this compound could also possess significant agrochemical activity. Further research involving the synthesis and in vitro screening of such derivatives against a panel of plant pathogens is a promising avenue for the discovery of new crop protection agents.

Future Directions and Research Challenges in the Study of 5 3 Fluorophenyl Thiophene 2 Carbaldehyde

Exploration of Novel and More Efficient Synthetic Pathways

Current syntheses of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde and its analogs often rely on classical methods like Suzuki-Miyaura cross-coupling reactions. nih.gov While effective, these methods can present challenges related to catalyst cost, purification, and functional group tolerance. Future research should focus on developing more atom-economical and environmentally benign synthetic strategies.

Key Research Areas:

C-H Activation/Functionalization: Direct C-H activation strategies represent a major frontier in organic synthesis. mdpi.com Developing methods to directly couple 3-fluorophenyl groups to a thiophene-2-carbaldehyde (B41791) scaffold, or vice-versa, would eliminate the need for pre-functionalized starting materials (e.g., boronic acids or halides), thereby shortening synthetic sequences and reducing waste. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to batch processes. Adapting multi-step syntheses of this compound to a continuous flow setup could enhance efficiency and yield.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core structure of this compound or its derivatives in a single step would significantly improve synthetic efficiency. nih.gov Such approaches are highly valued for their ability to rapidly generate molecular diversity. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Challenges |

| C-H Activation | High atom economy, reduced steps, access to novel derivatives. | Catalyst development, regioselectivity control, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. | Initial setup cost, optimization of flow parameters, handling of solids. |

| Multicomponent Reactions | High efficiency, reduced waste, rapid library synthesis, structural complexity. | Discovery of new reactions, control of selectivity, purification of products. |

Advanced Functionalization Strategies for Enhanced Structural Diversity and Property Modulation

The aldehyde group and the thiophene (B33073) ring are prime sites for further chemical modification. Advanced functionalization can generate a vast library of derivatives with fine-tuned properties for various applications.

Late-Stage Functionalization: A significant challenge is the ability to modify complex, drug-like molecules in the final steps of a synthesis. Research into late-stage C-H functionalization of the thiophene or phenyl rings of derivatives would allow for rapid diversification and the creation of analogs that are otherwise difficult to access. nih.gov

Vicinal Difunctionalization: Techniques like palladium/norbornene cooperative catalysis could enable the direct addition of two different functional groups to the C4 and C5 positions of the thiophene ring, rapidly increasing molecular complexity. nih.gov

Derivatization of the Aldehyde: Beyond standard transformations, exploring novel reactions of the carbaldehyde group can lead to unique molecular scaffolds. This includes its use in asymmetric catalysis or conversion into less common functional groups that can modulate biological activity or electronic properties. For instance, converting the aldehyde to a thiosemicarbazone has been shown to be a strategy for developing inhibitors of enzymes like cathepsin L. nih.gov

Deeper Mechanistic Understanding of Key Reactions and Molecular Interactions

A thorough understanding of reaction mechanisms and intermolecular interactions is crucial for optimizing existing processes and designing new molecules with desired properties.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and non-linear optical (NLO) properties of this compound and its derivatives. mdpi.comnih.gov Such studies can elucidate the transition states of key synthetic reactions, explain observed regioselectivity, and predict the impact of substituents on the molecule's frontier molecular orbitals (HOMO-LUMO gap), which is critical for applications in organic electronics. rsc.orgresearchgate.net

Spectroscopic and Crystallographic Analysis: Detailed experimental studies using advanced spectroscopic techniques and X-ray crystallography can validate computational models. This data is essential for understanding the solid-state packing and intermolecular forces that govern the properties of materials derived from this scaffold.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize molecular design and synthesis. mit.edu

Predictive Models for Synthesis: AI algorithms can be trained on vast reaction databases to predict the outcomes of reactions, suggest optimal synthetic routes, and even propose novel pathways for synthesizing target molecules like this compound. chemrxiv.orgresearchgate.netnih.gov This can save significant time and resources in the lab.

Generative Models for Drug Discovery: Machine learning models, including deep learning, can be used to design new derivatives with optimized properties. researchgate.net By learning from existing data on thiophene-based compounds, these models can generate novel structures predicted to have high activity against a specific biological target (e.g., a particular kinase or microbial enzyme) or desired electronic properties for materials science applications. nih.govnih.gov Graph transformer neural networks, for example, can use 3D molecular information to predict reaction regioselectivity and screen virtual libraries for ideal substrates. digitellinc.com

Emerging Applications in Interdisciplinary Research Fields

While currently used in medicinal chemistry and materials science, the unique properties of this compound derivatives could be harnessed in other fields.

Chemical Sensors and Probes: The conjugated π-system of the thiophene core can be engineered to create fluorescent or colorimetric sensors. Functionalization could lead to probes that selectively bind to specific metal ions, anions, or biomolecules, causing a detectable optical response. mdpi.com

Organic Photovoltaics (OPVs) and OLEDs: Thiophene derivatives are widely used in organic electronics. mdpi.com The 3-fluorophenyl substituent can modulate the electronic properties and solid-state packing of resulting polymers or small molecules, potentially leading to more efficient materials for solar cells or organic light-emitting diodes (OLEDs).

Agrochemicals: Thiophene-containing compounds have shown promise as agrochemicals. nih.gov Screening libraries of derivatives based on the this compound scaffold could lead to the discovery of new herbicides, fungicides, or insecticides. beilstein-journals.org

Q & A

Q. Q1. What are the foundational synthetic routes for 5-(3-Fluorophenyl)thiophene-2-carbaldehyde, and how are intermediates characterized?

A1. The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated thiophene precursors and fluorophenyl boronic acids. For example, palladium-catalyzed coupling of 5-bromothiophene-2-carbaldehyde with 3-fluorophenylboronic acid under inert conditions yields the target compound. Intermediates are characterized using and NMR to confirm regioselectivity, while mass spectrometry validates molecular weight. Oxidation byproducts (e.g., sulfones or carboxylic acids) can arise during synthesis and are monitored via FT-IR for carbonyl (C=O, ~1700 cm) and sulfonyl (~1300 cm) stretches .

Advanced Reaction Mechanisms

Q. Q2. How do reaction conditions influence the regioselectivity of C–H functionalization in thiophene derivatives?

A2. Regioselectivity in C–H activation (e.g., β-position functionalization) is controlled by catalyst choice and directing groups. For this compound, Pd(OAc) with phosphine ligands (e.g., PPh) promotes β-arylation, while steric effects from the 3-fluorophenyl group direct coupling to the less hindered position. Solvent polarity (e.g., DMF vs. toluene) and temperature (80–120°C) further modulate reaction rates and selectivity. Computational studies (DFT) are recommended to map transition states and electronic effects .

Data Contradictions and Reproducibility

Q. Q3. How can researchers resolve discrepancies in reported yields for cross-coupling reactions (e.g., 11% vs. 57%)?

A3. Yield variations often stem from differences in catalyst loading (1–5 mol%), substrate purity, or reaction time. For instance, optimizing ligand-to-Pd ratios (e.g., 2:1 PPh:Pd) and using degassed solvents can enhance yields from 11% to 57% . Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres. Validation via control experiments (e.g., monitoring by TLC or GC-MS at 30-minute intervals) is critical to identify side reactions (e.g., homocoupling).

Oxidation Pathways and Byproduct Analysis

Q. Q4. What are the dominant oxidation pathways for this compound, and how are byproducts characterized?

A4. The aldehyde group is susceptible to oxidation to carboxylic acids under strong oxidants (e.g., KMnO/HSO), while the thiophene ring may form sulfoxides or sulfones with HO/AcOH . Byproducts are isolated via column chromatography (silica gel, hexane/EtOAc gradient) and analyzed using NMR to track fluorophenyl integrity. X-ray crystallography of crystalline derivatives (e.g., oximes) confirms structural changes .

Applications in Optoelectronic Materials

Q. Q5. How is this compound utilized in donor-acceptor systems for organic photovoltaics?

A5. The aldehyde group serves as an anchoring site for π-conjugated extensions (e.g., cyanoacrylic acid acceptors), creating push-pull chromophores. For example, coupling with pyrrole or triphenylamine donors enhances charge transfer efficiency, as evidenced by redshifted UV-Vis absorption (450–550 nm) and electrochemical bandgap tuning (1.8–2.2 eV). Device performance (e.g., PCE%) is evaluated using J-V curves under AM1.5G illumination .

Biological Activity and Protein Interactions

Q. Q6. What methodologies assess the bioactivity of Schiff bases derived from this compound?

A6. Schiff bases synthesized via condensation with amines (e.g., 4-aminophenol) are screened for antimicrobial activity using MIC assays against S. aureus and E. coli. Protein binding studies (e.g., BSA interactions) employ fluorescence quenching titrations, with Stern-Volmer plots quantifying binding constants ( M). Molecular docking simulations (AutoDock Vina) predict binding modes to active sites .

Stability and Storage Recommendations

Q. Q7. What are the optimal storage conditions to prevent degradation of this aldehyde?

A7. The compound is light-sensitive and prone to oxidation. Store under argon at –20°C in amber vials. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use. Degradation products (e.g., dimerized aldol adducts) are minimized by adding stabilizers like BHT (0.1% w/w) .

Computational Modeling

Q. Q8. How can DFT calculations predict reactivity trends for functionalization reactions?

A8. Density Functional Theory (B3LYP/6-311G**) calculates Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the α-position to the aldehyde shows higher electrophilicity, favoring nucleophilic attacks. HOMO-LUMO gaps correlate with experimental redox potentials (cyclic voltammetry), aiding in designing charge-transfer complexes .

Featured Recommendations